O-(2-Aminoethyl)-L-serine
O-(2-Aminoethyl)-L-serine
O-(2-aminoethyl)-L-serine is an L-alpha-amino acid that is L-serine in which the hydroxy group at position 3 is converted to the corresponding 2-aminoethyl ether. An antimetabolic antibiotic obtained from Streptomyces reseoviridofuscus. It has a role as an antimetabolite, an antineoplastic agent, a metabolite and an antimicrobial agent. It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
15219-97-3
VCID:
VC0096966
InChI:
InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
SMILES:
C(COCC(C(=O)O)N)N
Molecular Formula:
C5H12N2O3
Molecular Weight:
148.16 g/mol
O-(2-Aminoethyl)-L-serine
CAS No.: 15219-97-3
Main Products
VCID: VC0096966
Molecular Formula: C5H12N2O3
Molecular Weight: 148.16 g/mol
CAS No. | 15219-97-3 |
---|---|
Product Name | O-(2-Aminoethyl)-L-serine |
Molecular Formula | C5H12N2O3 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-aminoethoxy)propanoic acid |
Standard InChI | InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Standard InChIKey | SLTGLTLBIVDQKE-BYPYZUCNSA-N |
Isomeric SMILES | C(COC[C@@H](C(=O)O)N)N |
SMILES | C(COCC(C(=O)O)N)N |
Canonical SMILES | C(COCC(C(=O)O)N)N |
Description | O-(2-aminoethyl)-L-serine is an L-alpha-amino acid that is L-serine in which the hydroxy group at position 3 is converted to the corresponding 2-aminoethyl ether. An antimetabolic antibiotic obtained from Streptomyces reseoviridofuscus. It has a role as an antimetabolite, an antineoplastic agent, a metabolite and an antimicrobial agent. It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid. |
Synonyms | 3-(2-aminoethoxy)alanine 4-oxalysine 4-oxalysine, (DL)-isomer 4-oxalysine, (L)-isomer I-677 |
PubChem Compound | 160555 |
Last Modified | Nov 11 2021 |
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